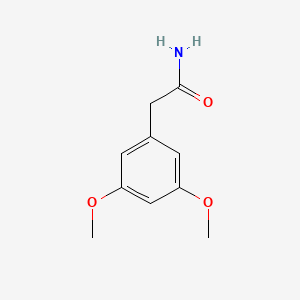

2-(3,5-Dimethoxyphenyl)acetamide

説明

2-(3,5-Dimethoxyphenyl)acetamide is a substituted acetamide featuring a phenyl ring with methoxy groups at the 3- and 5-positions. These derivatives often retain the 3,5-dimethoxyphenylacetamide core but incorporate additional functional groups, enabling structure-activity relationship (SAR) studies. Key spectral data for derivatives include HRMS and FTIR profiles, which confirm structural integrity and regiochemistry .

特性

分子式 |

C10H13NO3 |

|---|---|

分子量 |

195.21 g/mol |

IUPAC名 |

2-(3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H13NO3/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H2,11,12) |

InChIキー |

GMSVYOYGGWZFNT-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1)CC(=O)N)OC |

製品の起源 |

United States |

類似化合物との比較

Key Findings :

- The coumarin derivative (4fa) exhibits a strong C=O stretch at 1710 cm⁻¹, characteristic of both acetamide and coumarin carbonyl groups .

Sulfur-Containing Derivatives

Key Findings :

- Sulfur-containing derivatives often exhibit enhanced hydrogen bonding due to thioether or sulfonyl groups, as seen in crystallographic studies of related acetanilides .

- The benzofuropyrimidinyl derivative’s large aromatic system may enhance binding to hydrophobic enzyme pockets, a trait exploited in kinase inhibitors .

Nitrogen-Containing Derivatives

Key Findings :

- Pyridine N-oxide derivatives demonstrate improved solubility in polar solvents due to the hydrophilic N-oxide group .

- The methylamino-hydrochloride derivative’s ionic form may enhance bioavailability, a common strategy in prodrug design .

Halogenated and Complex Substituents

Key Findings :

- Complex substituents like nitrobenzoyl-piperazine introduce steric bulk, which could modulate receptor selectivity in drug candidates .

Structural and Physicochemical Trends

- Molecular Weight : Derivatives range from 287.10 (pyridine N-oxide) to 518.55 (cyclopentyl-nitrobenzoyl-piperazine), impacting membrane permeability and solubility.

- Hydrogen Bonding : Sulfur and nitrogen substituents enhance intermolecular interactions, as evidenced by crystallographic data .

- Biological Relevance : While direct activity data for the parent compound are absent, derivatives show roles in Hedgehog pathway inhibition (e.g., Compound 18 in ) and kinase modulation .

Notes

- The evidence lacks direct data on the unmodified 2-(3,5-dimethoxyphenyl)acetamide, necessitating inferences from its derivatives.

- Spectral and synthetic data are inconsistently reported across studies, highlighting the need for standardized characterization protocols.

- Biological activities are inferred from structural analogs; dedicated assays for the parent compound are recommended for future work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。